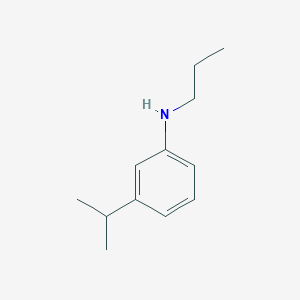

(3-异丙基苯基)丙胺

描述

Synthesis Analysis

The synthesis of amines like (3-Isopropylphenyl)propylamine can be achieved through various methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the catalytic protodeboronation of pinacol boronic esters . A preparation method of N-methyl-3,3-diphenylpropylamine, which might be similar to the synthesis of (3-Isopropylphenyl)propylamine, has also been reported .Molecular Structure Analysis

The molecular structure of amines like (3-Isopropylphenyl)propylamine can be analyzed using various techniques. For instance, propylamine, a related compound, has a molecular formula of C3H9N and contains a total of 12 bonds, including 3 non-H bonds, 1 rotatable bond, and 1 primary amine .Chemical Reactions Analysis

The decomposition reactions of propylamine, a compound similar to (3-Isopropylphenyl)propylamine, have been studied in detail. Among the various decomposition pathways, the formation of propene and NH3 is significant, both kinetically and thermodynamically .Physical and Chemical Properties Analysis

The physical and chemical properties of amines like (3-Isopropylphenyl)propylamine can be determined using various techniques. For instance, propylamine, a related compound, is a colorless liquid with a strong, ammonia-like odor. It has a molar mass of 59.14 g/mol and a density of 0.717 g/mL at 25°C .科学研究应用

分子作用和动力学

- 对人类5-HT3A受体的分子作用:已经研究了异丙酚及其衍生物对人类5-HT3A受体的影响,包括与(3-异丙基苯基)丙胺相关的化合物。这些受体参与了术后恶心和呕吐。研究发现异丙酚抑制人类5-HT3A受体,这种效应也观察到了与较少疏水衍生物如2-异丙基苯酚(Barann, Lindén, Witten, & Urban, 2008)。

衍生物的合成

- 多巴胺衍生物的合成:研究已经探索了光学异构体2-(3,4-二甲氧基苯基)丙胺及相关化合物的合成,起始材料为3,4-二甲氧基苯甲腈。这一研究领域对有机化学和药物开发的更广泛领域有所贡献(Brussee, Zonneveld, Jansen, & Gerritsma, 1978)。

GABAA受体的调节

- 对GABAA受体功能的影响:异丙酚与(3-异丙基苯基)丙胺在结构上相关,调节小鼠海马神经元中GABAA受体的激活和失活。这一发现对于理解异丙酚及其类似物的神经抑制作用具有重要意义(Orser, Wang, Pennefather, & MacDonald, 1994)。

构象异构体研究

- 构象异构体研究:异丙胺和正丙胺,与(3-异丙基苯基)丙胺在结构上相关,已经通过量子化学计算和高分辨率旋转光谱的组合研究了它们的构象异构体。这项研究有助于理解分子结构和动态(Melosso, Melli, Spada, et al., 2020)。

安全和危害

作用机制

Target of Action

The primary targets of (3-Isopropylphenyl)propylamine are Trypsin-1 and Trypsin-2 . These are serine proteases that play a crucial role in various biological processes, including digestion and regulation of secretory pathways .

Mode of Action

It is known that many similar compounds interact with their targets by binding to the active site, thereby inhibiting the enzyme’s function . This interaction can lead to changes in the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Given its targets, it is likely that it impacts the pathways involving proteolysis, a process that breaks down proteins into smaller polypeptides or single amino acids . This can have downstream effects on various biological processes, including digestion and regulation of secretory pathways .

Pharmacokinetics

These properties greatly impact the bioavailability of a compound, determining how much of the administered dose reaches the systemic circulation and how long the compound stays in the body .

Result of Action

The molecular and cellular effects of (3-Isopropylphenyl)propylamine’s action are likely related to its inhibition of Trypsin-1 and Trypsin-2 . By inhibiting these enzymes, (3-Isopropylphenyl)propylamine could potentially affect the processes these enzymes are involved in, such as digestion and regulation of secretory pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Isopropylphenyl)propylamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

生化分析

Biochemical Properties

(3-Isopropylphenyl)propylamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions are crucial as they influence the metabolic pathways and the overall biochemical environment within the cell. The compound acts as a substrate for these enzymes, leading to its oxidation and subsequent metabolic transformations . Additionally, (3-Isopropylphenyl)propylamine has been shown to interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli.

Cellular Effects

The effects of (3-Isopropylphenyl)propylamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in oxidative stress response and inflammatory pathways . Furthermore, (3-Isopropylphenyl)propylamine can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, (3-Isopropylphenyl)propylamine exerts its effects through several mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules such as enzymes and receptors. For example, it binds to monoamine oxidase, leading to its inhibition and subsequent increase in the levels of monoamines . This inhibition can have various physiological effects, including alterations in mood and behavior. Additionally, (3-Isopropylphenyl)propylamine can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of (3-Isopropylphenyl)propylamine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biochemical properties. Long-term studies have shown that (3-Isopropylphenyl)propylamine can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of (3-Isopropylphenyl)propylamine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate physiological processes such as neurotransmission and metabolic activity . At high doses, (3-Isopropylphenyl)propylamine can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the accumulation of the compound and its metabolites in tissues, leading to cellular damage and dysfunction.

Metabolic Pathways

(3-Isopropylphenyl)propylamine is involved in several metabolic pathways, primarily through its interactions with enzymes such as monoamine oxidase and cytochrome P450 . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic pathways of (3-Isopropylphenyl)propylamine are crucial for its detoxification and elimination from the body. Additionally, the compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites and overall metabolic balance.

Transport and Distribution

The transport and distribution of (3-Isopropylphenyl)propylamine within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound, ensuring its proper distribution within the cellular environment. The compound can accumulate in specific tissues, particularly those with high metabolic activity, such as the liver and brain. This accumulation can influence the local biochemical environment and modulate cellular function.

Subcellular Localization

The subcellular localization of (3-Isopropylphenyl)propylamine is an important aspect of its biochemical activity. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, (3-Isopropylphenyl)propylamine can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These modifications ensure that the compound exerts its effects in the appropriate cellular context, thereby modulating cellular function and biochemical pathways.

属性

IUPAC Name |

3-propan-2-yl-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-4-8-13-12-7-5-6-11(9-12)10(2)3/h5-7,9-10,13H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXFWWSEXZVIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC(=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

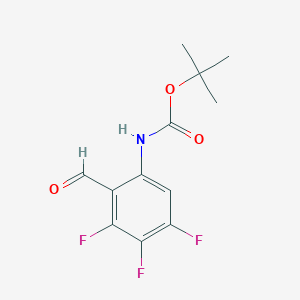

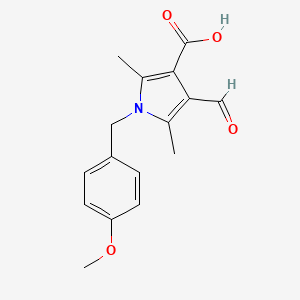

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

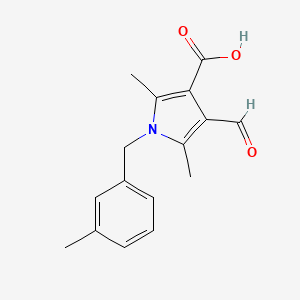

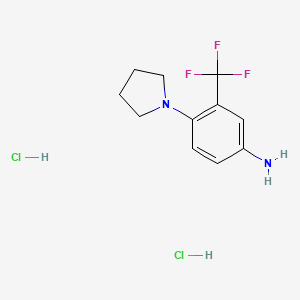

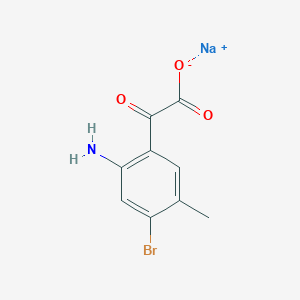

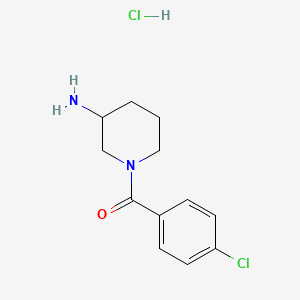

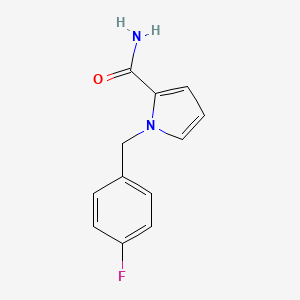

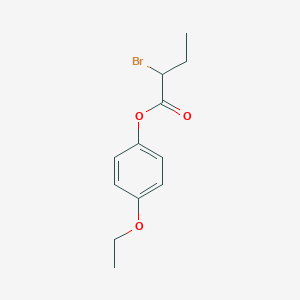

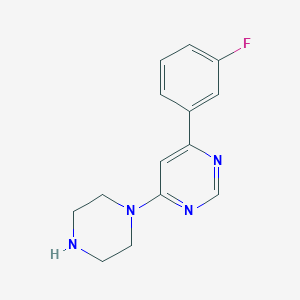

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride](/img/structure/B1438511.png)

![4-{[(6,8-Dimethyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B1438513.png)

![Methyl 3-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B1438514.png)

amine](/img/structure/B1438524.png)

![2-[(2,6-Dichlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B1438525.png)